molecular formula C8H13N3O B1488807 (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1250715-91-3

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1488807
CAS No.: 1250715-91-3
M. Wt: 167.21 g/mol
InChI Key: CGVQGJNXJICZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol is a high-value heterocyclic building block with the molecular formula C9H15N3O . This compound features a 1,2,3-triazole core linked to a cyclopentyl group at the 1-position and a hydroxymethyl group at the 4-position. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and material science, known for its stability and ability to participate in hydrogen bonding, which can be crucial for biological activity . The primary research application of this compound is as a versatile synthetic intermediate, or "synthon," for constructing more complex molecular architectures. Its structure makes it particularly valuable in the design and synthesis of novel compounds with potential pharmacological activities. Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological effects, including significant antimicrobial activity against Gram-positive bacteria such as S. pneumoniae and antifungal activity . The hydroxymethyl functional group is a key handle for further chemical modification, allowing researchers to readily link the triazole core to other molecular fragments via esterification or ether formation, facilitating the creation of libraries for drug discovery screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is essential for researchers in early-stage drug discovery, particularly those working on developing new antimicrobial agents, anti-inflammatory drugs, and other therapeutic compounds based on the 1,2,3-triazole heterocycle .

Properties

IUPAC Name

(1-cyclopentyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQGJNXJICZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Cyclopentyl-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 208.23 g/mol

The compound features a triazole ring, which is known for its biological significance, particularly in drug design. The presence of the cyclopentyl group and the hydroxymethyl moiety contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions : The reaction of cyclopentyl hydrazine with appropriate isocyanates or azides to form the triazole ring.
  • Functional Group Modifications : Subsequent reactions to introduce the hydroxymethyl group.

These synthetic pathways are crucial for optimizing yield and purity for further biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is hypothesized to involve interference with the synthesis of nucleic acids or cell wall components.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :
A study on the compound's effect on human breast cancer cells (MCF-7) revealed:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Induction of apoptosis was confirmed via flow cytometry analysis.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • The triazole ring can form hydrogen bonds with target proteins.
  • The cyclopentyl group may enhance lipophilicity, facilitating cell membrane penetration.

Future Directions

Given its promising biological activities, further research is warranted to:

  • Elucidate the detailed mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety profiles.
  • Explore structural modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Key Observations:

Benzyl derivatives exhibit higher molecular weights and demonstrated corrosion inhibition efficacy in acidic environments (e.g., 52.0–89.3% inhibition in 1 M HCl) . Halogenated analogs (e.g., 4-Cl-3-CF₃-phenyl) show increased molecular weight and polarity, making them suitable for metal coordination or targeted biological interactions .

Synthetic Yields: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with yields of 58–63% , whereas cyclopentyl analogs may require optimized conditions due to steric challenges.

Thermal Stability :

  • The benzyl derivative has a well-characterized melting point (77.8°C) , while data for the cyclopentyl analog is lacking, suggesting further experimental characterization is needed.

Preparation Methods

Synthesis via Azidoiodo Alcohol Intermediates

A reported approach involves preparing azidoiodo alcohol intermediates derived from cyclopentylmethanol derivatives, which undergo CuAAC with terminal alkynes to form the triazole ring.

  • Step 1: Formation of Azidoiodo Alcohol

    • Reaction of cyclopentyl alcohol derivatives with iodine monochloride (ICl) and sodium azide (NaN3) in dry acetonitrile at 0 °C to room temperature.
    • This yields azidoiodo alcohols such as (±)-(c-3-azido-t-4-iodo-r-1-cyclopentyl)methanol.
  • Step 2: CuAAC Reaction

    • The azidoiodo alcohol is reacted with aryl or alkyl alkynes in the presence of CuI and DIPEA in dry THF.
    • Two methods:
      • Method A: Stoichiometric CuI (1-2 mmol) and DIPEA (50 mmol), stirred until completion.
      • Method B: Catalytic CuI (0.05–0.1 mmol) and DIPEA (2 mmol), milder conditions.
    • The reaction mixture is filtered, solvents removed, and the product purified by silica gel chromatography.
  • Yields:

    • Yields reported range from 25% to 61%, depending on conditions and substrates used.
  • Notes:

    • This method allows the introduction of diverse substituents at the 4-position of the triazole.
    • The presence of iodine facilitates further functionalization if needed.

Reduction of 4-Formyl-1-cyclopentyl-1,2,3-triazole Derivatives

An alternative pathway involves reduction of a 4-formyl-triazole intermediate to the corresponding hydroxymethyl derivative.

  • Step:

    • Sodium borohydride (NaBH4) reduction of 4-formyl-1-cyclopentyl-1,2,3-triazole in methanol at 0 °C to room temperature.
    • This selectively reduces the aldehyde to the primary alcohol, yielding this compound.
  • Advantages:

    • High yield (up to 85% reported in analogous systems).
    • Mild reaction conditions preserving the triazole ring integrity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuI (0.05–2 mmol), sometimes CuSO4 + sodium ascorbate CuI preferred for direct Cu(I) catalysis
Ligand TBTA, TPMA, or none Ligands improve catalyst stability
Solvent Acetonitrile, THF, water, or mixtures Water-compatible methods reported
Temperature 0 °C to 60 °C Room temperature often sufficient
Reaction Time 30 min to 24 h Ultrasonic irradiation can reduce time
Base DIPEA, triethylamine Facilitates deprotonation and catalyst turnover
Work-up Aqueous quench, extraction, drying Standard organic work-up
Purification Recrystallization, silica gel chromatography Depends on product purity requirements

Research Findings and Yields Summary

Method Key Steps Yield Range (%) Reference
CuAAC with azidoiodo alcohol Azidoiodo alcohol + alkyne + CuI 25–61
Reduction of 4-formyl triazole NaBH4 reduction in MeOH ~85
Ultrasonic CuAAC in water Azide + alkyne + CuIL catalyst 70–90

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization from petroleum ether/ethyl acetate or by silica gel chromatography.
  • Characterization includes:
    • $$^{1}H$$ NMR spectroscopy showing characteristic triazole proton signals and hydroxymethyl group.
    • High-resolution mass spectrometry (HRMS) confirming molecular weight.
    • Melting point determination for solid samples.
  • The compound has molecular formula C8H13N3O with a molecular weight of 167.21 g/mol.

Q & A

Q. What are the standard synthetic routes for preparing (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. A general procedure involves reacting cyclopentyl azide with propargyl alcohol in a solvent system (e.g., THF/H₂O) with Cu(I) catalysts (e.g., CuI). Post-reaction purification via column chromatography yields the triazole-methanol derivative . Alternative methods may use Appel bromination or Michaelis-Becker reactions for functionalization of intermediates .

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring formation and cyclopentyl/methanol substituents. For example, the methanol proton typically appears as a singlet near δ 4.5–5.0 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₃N₃O).
  • X-ray crystallography : Resolves bond angles and crystal packing, though no direct data exists for the cyclopentyl variant. Related triazole-methanol structures show planar triazole rings with substituents in axial positions .

Q. What are common research applications of this compound?

Triazole-methanol derivatives are intermediates in drug discovery, particularly as:

  • Bioisosteres : The triazole ring mimics amide or ester groups in enzyme inhibitors .
  • Ligands : The hydroxyl group enables coordination to metal catalysts in asymmetric synthesis .
  • Functional handles : The methanol group facilitates further derivatization (e.g., phosphorylation, esterification) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Critical parameters include:

  • Catalyst loading : Reducing Cu(I) catalyst to 0.5–1 mol% minimizes side reactions (e.g., oxidative homocoupling of alkynes) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne reactivity, while aqueous mixtures improve regioselectivity .
  • Temperature : Reactions at 60–80°C balance speed and byproduct formation. Microwave-assisted synthesis may reduce time .
    Contradictory data on optimal conditions (e.g., THF vs. DMF) suggest substrate-dependent optimization .

Q. How do computational methods (e.g., DFT) aid in understanding electronic and steric effects?

Density Functional Theory (DFT) studies predict:

  • Regioselectivity : The cyclopentyl group’s steric bulk directs alkyne-azide cycloaddition to favor the 1,4-triazole isomer .
  • Hydrogen bonding : The methanol group participates in intramolecular H-bonding, stabilizing specific conformations .
    Comparisons of experimental NMR/IR data with computed vibrational spectra validate these models .

Q. How can structural modifications enhance biological activity?

Rational design strategies include:

  • Phosphorylation : Replacing the methanol -OH with phosphonate groups (e.g., via Michaelis-Becker reaction) improves membrane permeability for kinase inhibitors .
  • Heterocyclic fusion : Hybrid structures with pyrazole or pyrimidine rings (e.g., ) enhance binding to target proteins .
    Contradictions in activity data (e.g., cytotoxicity vs. antiviral potency) highlight the need for SAR studies .

Q. What analytical challenges arise in resolving stereochemical or polymorphic forms?

  • Chiral separation : The cyclopentyl group may introduce chirality. HPLC with chiral columns (e.g., Chiralpak® AD-H) or enzymatic resolution can isolate enantiomers .
  • Polymorphism : Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline forms, which affect solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.